molecular formula C16H21ClN4O2S2 B2962964 4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 932918-90-6

4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2962964
CAS RN: 932918-90-6
M. Wt: 400.94
InChI Key: SNNAVZVSIYFHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol (CBE-ESPT) is a synthetic compound that has been studied for its potential applications in scientific research. CBE-ESPT is a thiolated triazole derivative, exhibiting a range of interesting properties that may be useful in laboratory experiments.

Scientific Research Applications

Therapeutic Applications in Diabetes

  • Type II Diabetes Treatment : Derivatives of 1,2,4-triazoles, which include the mentioned compound, have been synthesized and evaluated for their biological potential. These compounds have been found to be potent inhibitors of α-glucosidase enzyme, surpassing the effectiveness of acarbose, a commercially available α-glucosidase inhibitor used for treating type II diabetes. This highlights their potential as new drug candidates for diabetes treatment (Aziz ur-Rehman et al., 2018).

Anti-Inflammatory and Antimicrobial Properties

  • Antibacterial and Anti-Inflammatory Agent : A study focusing on 1,2,4-triazole heterocycles bearing an azinane nucleus showed that a compound with a 4-chlorobenzyl moiety was the most active antibacterial and anti-inflammatory agent among synthesized compounds. This suggests its potential therapeutic applications in addressing bacterial infections and inflammation (J. Iqbal et al., 2020).

Anticancer Properties

  • EGFR Inhibitors in Cancer Therapy : Research on benzimidazole derivatives bearing 1,2,4-triazole, including those with a 2-(4-chlorophenyl) component, revealed their potential as anti-cancer agents. Molecular docking studies indicated strong binding affinities with the EGFR binding pocket, highlighting their role in cancer therapeutics (A. Karayel, 2021).

Neuroprotective Potential

  • Alzheimer’s Disease Treatment : Piperidinyl-1,3,4-oxadiazole derivatives of the compound have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, an important target in Alzheimer's disease therapy (A. Rehman et al., 2018).

Antimicrobial and Surface Activity

  • Antimicrobial and Surface-Active Properties : Derivatives of 1,2,4-triazole, including the mentioned compound, have been found to exhibit antimicrobial activity and can also be used as surface active agents. This indicates their potential in antimicrobial applications and possibly in industrial applications as surfactants (R. El-Sayed, 2006).

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAVZVSIYFHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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